(4-Amino-2-bromophenyl)(piperidin-1-yl)methanone
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Overview
Description
(4-Amino-2-bromophenyl)(piperidin-1-yl)methanone is an organic compound that features a brominated aromatic ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl)(piperidin-1-yl)methanone typically involves the bromination of an aromatic precursor followed by the introduction of a piperidine group. One common method involves the reaction of 4-aminoacetophenone with bromine to yield 4-amino-2-bromoacetophenone. This intermediate is then reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-bromophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-2-bromophenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its brominated aromatic ring and piperidine moiety make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated aromatic ring and piperidine moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-chlorophenyl)(piperidin-1-yl)methanone
- (4-Amino-2-fluorophenyl)(piperidin-1-yl)methanone
- (4-Amino-2-iodophenyl)(piperidin-1-yl)methanone
Uniqueness
(4-Amino-2-bromophenyl)(piperidin-1-yl)methanone is unique due to the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for various applications.
Properties
IUPAC Name |
(4-amino-2-bromophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLSHRQHJCDQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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